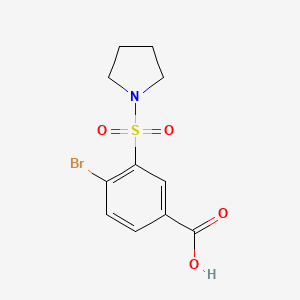
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as FNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPA is a member of the phenylacetamide class of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer growth. N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide may also inhibit the activity of enzymes involved in the breakdown of acetylcholine, which is involved in neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins and leukotrienes. N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. In addition, N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to have activity against multiple targets involved in cancer and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide. One direction is to investigate its potential as a treatment for other types of cancer. Another direction is to investigate its potential as a treatment for other neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide and to optimize its pharmacological properties.
Méthodes De Synthèse
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2-fluoro-5-nitrophenol with 2-methylphenol in the presence of a base to form 2-(2-methylphenoxy)-5-nitrophenol. The second step involves the reaction of the intermediate product with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-methylphenoxy)-5-nitrobenzoate. The final step involves the reaction of the ethyl ester with ammonia in the presence of a catalyst to form N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have potential applications in scientific research. It has been found to inhibit the growth of cancer cells and has been investigated as a potential anti-cancer agent. N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as arthritis. In addition, N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-8-11(18(20)21)6-7-12(13)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQOUCUQXAFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)